1-Propoxypropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . It is a colorless, viscous liquid that is soluble in water and commonly used in various industrial and scientific applications.
Preparation Methods
1-Propoxypropane-1,2-diol can be synthesized through several methods:
-
Williamson Synthesis: : This method involves the reaction of glycerol with propyl bromide in the presence of sodium hydride in dry dimethylformamide . The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the alkoxide ion acts as the nucleophile attacking the electrophilic carbon of the alkyl halide .
-
Dehydration of Propan-1-ol: : Another method involves the dehydration of propan-1-ol using concentrated sulfuric acid or phosphoric acid at elevated temperatures . This reaction involves protonation, nucleophilic attack, and deprotonation steps to form the desired product .
Chemical Reactions Analysis
1-Propoxypropane-1,2-diol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form carbonyl-containing functional groups. Common oxidizing agents include potassium permanganate and osmium tetroxide .
-
Reduction: : It can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
-
Substitution: : The hydroxyl groups in this compound can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
-
Esterification: : The compound can react with carboxylic acids to form esters in the presence of acid catalysts .
Scientific Research Applications
1-Propoxypropane-1,2-diol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a solvent and reagent in various organic synthesis reactions .
-
Biology: : The compound is utilized in the preparation of biological samples and as a stabilizer in biochemical assays .
-
Medicine: : It serves as an excipient in pharmaceutical formulations, enhancing the solubility and stability of active ingredients .
-
Industry: : this compound is employed in the manufacture of cosmetics, personal care products, and as an additive in food and beverages .
Mechanism of Action
The mechanism of action of 1-Propoxypropane-1,2-diol involves its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets, including proteins and nucleic acids, stabilizing their structures and enhancing their solubility . The compound’s polar nature also enables it to act as a solvent, facilitating the dissolution of hydrophobic substances .
Comparison with Similar Compounds
1-Propoxypropane-1,2-diol can be compared with other similar compounds such as:
-
1,2-Propanediol (Propylene Glycol): : Both compounds are diols, but 1,2-Propanediol lacks the propoxy group, making it less hydrophobic .
-
1,3-Propanediol: : This compound has a different hydroxyl group arrangement, affecting its physical and chemical properties .
-
3-Ethoxy-1,2-propanediol: : Similar to this compound, but with an ethoxy group instead of a propoxy group, leading to differences in reactivity and solubility .
-
1,2-Hexanediol: : A longer carbon chain diol, which affects its boiling point and hydrophobicity .
Properties
CAS No. |
62748-10-1 |
---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1-propoxypropane-1,2-diol |
InChI |
InChI=1S/C6H14O3/c1-3-4-9-6(8)5(2)7/h5-8H,3-4H2,1-2H3 |
InChI Key |
YNIYOQAQRXIXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.